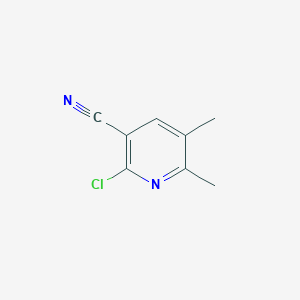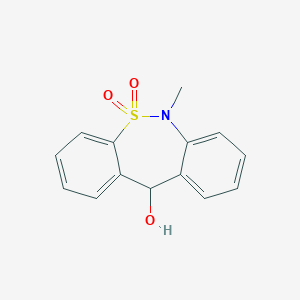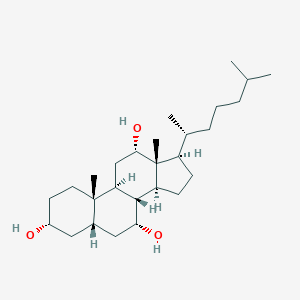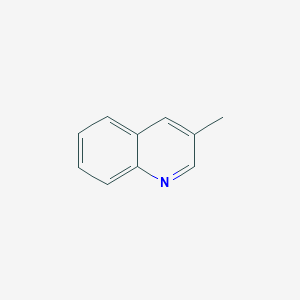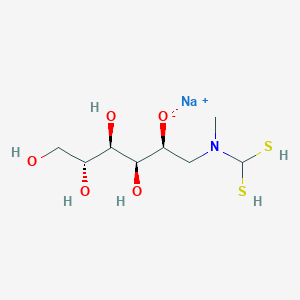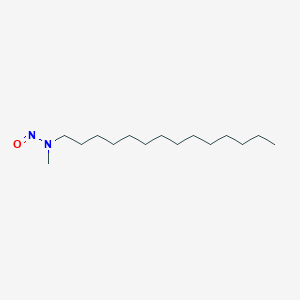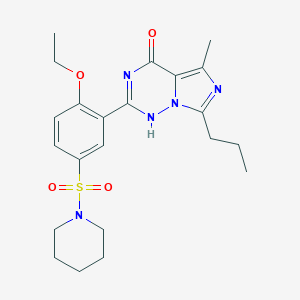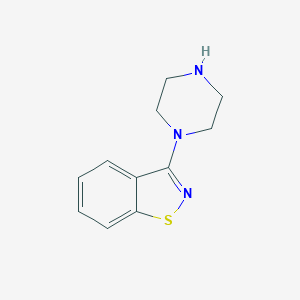
Triton X-100
概述
描述
Triton X: 是一种非离子表面活性剂系列,广泛应用于各种科学和工业领域。 这些表面活性剂是通过辛基苯酚与环氧乙烷反应制备的,得到的化合物通常被称为烷基芳基聚醚醇 。 Triton X化合物以其降低表面张力和作为乳化剂、洗涤剂和分散剂的能力而闻名 .
科学研究应用
Triton X表面活性剂在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应和配方中的乳化剂和分散剂.
生物学: 用于细胞裂解、蛋白质提取和膜蛋白溶解.
医药: 用于疫苗和其他药物产品的制剂.
作用机制
Triton X化合物通过破坏细胞膜的脂质双层发挥作用。 这种破坏是通过将疏水尾部插入脂质双层来实现的,从而导致形成胶束并溶解膜成分 。 亲水头部与水相互作用,稳定胶束并允许溶解疏水分子 .
安全和危害
生化分析
Biochemical Properties
Triton X-100 interacts with various biomolecules, primarily proteins, to exert its effects . It is often used in biochemical applications to solubilize proteins . This compound is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by lysing cells to extract protein and cellular organelles . This compound can increase the permeability of cell membranes, which allows for the extraction of cellular components . It has been observed to cause changes in cell morphology, membrane permeability, and viability .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, facilitating the extraction and solubilization of biological macromolecules . This disruption is achieved through the insertion of the detergent monomer into the lipid membrane, leading to a disruption of cellular structure .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It has been observed that cell permeabilization caused by this compound is generally reversed within 24 hours, and treated cells continue to proliferate and show metabolic activity during the restoration of membrane integrity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study on hyperlipidemia in rats, it was observed that the addition of this compound significantly modified certain results, with the impact dependent on the concentration of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the process of solubilizing proteins and extracting cellular organelles .
Transport and Distribution
This compound is distributed within cells and tissues primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, which allows it to be transported across the cell membrane and distributed within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane . Due to its ability to disrupt lipid bilayer structures, it is often found at the site of cell membranes where it exerts its effects .
准备方法
合成路线和反应条件: Triton X表面活性剂是通过辛基苯酚的乙氧基化反应合成的。 该反应涉及在受控条件下将环氧乙烷添加到辛基苯酚中,通常在催化剂存在下进行 。 添加的环氧乙烷单元数决定了所产生的特定类型的Triton X化合物。 例如,Triton X-100 平均有 9-10 个环氧乙烷单元 .
工业生产方法: Triton X 表面活性剂的工业生产涉及大规模的乙氧基化过程。 该反应在反应器中进行,在反应器中,辛基苯酚和环氧乙烷在受控的温度和压力条件下混合。 该过程经过优化,以实现所需的乙氧基化程度和产品纯度 .
化学反应分析
反应类型: Triton X化合物主要经历非离子表面活性剂典型的反应。 这些包括:
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
还原: 可以使用硼氢化钠等还原剂.
取代: 通常使用硫酸等强酸或氢氧化钠等碱.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成各种含氧衍生物 .
相似化合物的比较
类似化合物:
吐温-20: 另一种具有类似乳化和溶解特性的非离子表面活性剂.
Nonidet P-40 (NP-40): 与 Triton X-100 类似,但环氧乙烷链长略有不同.
Igepal CA-630: 与 this compound 密切相关,主要区别在于环氧乙烷链的长度.
独特性: Triton X化合物以其特定的亲水性和疏水性平衡而独树一帜,使其在广泛的应用中非常有效。 它们形成稳定的胶束和溶解疏水分子的能力使它们与其他表面活性剂区分开来 .
属性
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1058680 | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octoxynol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
| Record name | 4-Octylphenol monoethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octoxynol-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octoxinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, octylphenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOXYNOL-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triton X-100 interact with biological membranes?
A1: this compound incorporates itself into phospholipid bilayers, eventually saturating the liposomes. This leads to the formation of mixed phospholipid-detergent micelles, ultimately resulting in a complete transition from lamellar structures to micelles. [] This process affects membrane permeability without significantly altering the morphology of the preparation. []
Q2: How does this compound interact with proteins?
A3: this compound can bind to both native and denatured proteins. While native diphtheria toxin does not bind this compound, its denatured form and the nontoxic crossreacting material 45 (CRM45), along with their B fragments, readily bind the detergent. This suggests a masked hydrophobic domain on the B fragment of the toxin, crucial for its interaction with cell membranes. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a polyoxyethylene tert-octylphenyl ether with the general formula C14H22O(C2H4O)n, where n = 9-10. Its average molecular weight is approximately 647 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: While specific spectroscopic data for this compound is not extensively discussed in the provided research, it is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q5: How does temperature affect the phase behavior of this compound solutions?
A8: Temperature significantly impacts the phase behavior of this compound mixtures. In a system containing this compound, sodium dodecyl sulfate (SDS), and water, heating can induce transitions from hexagonal to lamellar phases and from gel to hexagonal phases. [] Additionally, the phase transition temperature of these lyotropic liquid crystal phases increases with increasing this compound content. []
Q6: How does this compound perform in different solvent systems?
A9: this compound can be used in various solvent systems, but its properties can change. For example, the microviscosity of this compound micelles decreases in the presence of formamide, as shown by fluorescence polarization of coumarin 6 and intermolecular pyrene excimer formation. []
Q7: Does this compound have specific catalytic properties?
A10: this compound is not inherently a catalyst. Its role in catalytic applications stems from its ability to solubilize and stabilize enzymes, thereby influencing their activity. For instance, it is used in the purification and characterization of various enzymes, such as D-amino acid dehydrogenase from Escherichia coli B. []
Q8: Are there any computational models for this compound's interaction with biological systems?
A11: While the provided research does not mention specific computational models for this compound, molecular dynamics simulations can be employed to study its interaction with lipid bilayers and proteins. Gibbs adsorption equation and surface tension equations have been used to model the insertion of this compound into phosphatidylethanolamine/cholesterol bilayers, providing insights into the thermodynamics of this process. []
Q9: How does the structure of this compound contribute to its properties?
A12: The amphiphilic nature of this compound, with its hydrophobic tert-octylphenyl group and hydrophilic polyoxyethylene chain, is crucial for its solubilizing and membrane-disrupting properties. The length of the polyoxyethylene chain can affect its CMC and cloud point. []
Q10: Are there any specific formulation strategies for this compound?
A13: While the research does not delve into specific formulations, this compound is often used in buffer solutions to maintain enzyme activity and stability during purification and characterization. For instance, it is used in the isolation of NADH:ubiquinone reductase from broad bean mitochondria. []
Q11: Are there alternatives to this compound for membrane solubilization?
A24: Yes, several alternatives exist, including octyl glucoside, sodium cholate, and Brij detergents. Each detergent has different properties, such as CMC, micelle size, and protein solubilization efficiency. [, ] Researchers often choose the most suitable detergent based on the specific application.
Q12: What techniques are commonly used to study this compound micelles?
A12: Various techniques are employed, including:
- Quasi-elastic light scattering spectroscopy: To determine micelle size, aggregation number, and hydration. []
- Small-angle neutron scattering: To study micelle structure and interparticle interactions. []
- Fluorescence probe techniques: To investigate micelle microviscosity, micropolarity, and permeability. []
- Polarographic studies: To analyze oxidation-reduction components bound to chromatophores in the presence of this compound. []
A12: While the papers don't offer a historical overview, this compound has been widely used in biochemical research for decades. Its introduction marked a significant advancement in membrane protein research, enabling scientists to solubilize and study membrane-bound proteins in a controlled environment.
Q13: Besides biochemical research, what other applications utilize this compound?
A13: this compound finds applications in various fields, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



